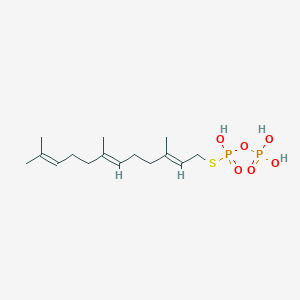
Farnesyl thiopyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le thiopyrophosphate de farnesyle est un composé organique synthétique appartenant à la classe des sesquiterpénoïdes. Il est structurellement similaire au pyrophosphate de farnesyle, la principale différence étant la présence d'un atome de soufre à la place d'un atome d'oxygène dans le groupe pyrophosphate. Ce composé joue un rôle important dans diverses voies biochimiques, en particulier dans la synthèse des terpénoïdes et des stérols .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le thiopyrophosphate de farnesyle peut être synthétisé par un processus en plusieurs étapes impliquant la condensation du pyrophosphate de diméthylallyle avec le pyrophosphate d'isopentényle pour former le pyrophosphate de géranyle. Cet intermédiaire subit ensuite une nouvelle condensation avec une autre molécule de pyrophosphate d'isopentényle pour produire le pyrophosphate de farnesyle. La dernière étape implique la substitution d'un atome d'oxygène par un atome de soufre pour produire le thiopyrophosphate de farnesyle .
Méthodes de production industrielle
La production industrielle de thiopyrophosphate de farnesyle implique généralement une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure l'utilisation de catalyseurs et de températures de réaction spécifiques pour faciliter la formation du produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le thiopyrophosphate de farnesyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du thiopyrophosphate de farnesyle comprennent les oxydants tels que le peroxyde d'hydrogène, les réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction peuvent varier en fonction du produit souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir des réactions du thiopyrophosphate de farnesyle comprennent divers dérivés oxydés, réduits et substitués. Ces produits sont souvent utilisés comme intermédiaires dans la synthèse de molécules plus complexes .
Applications de la recherche scientifique
Le thiopyrophosphate de farnesyle a un large éventail d'applications de recherche scientifique, notamment :
Industrie : Il est utilisé dans la production de divers produits chimiques industriels et pharmaceutiques.
Mécanisme d'action
Le thiopyrophosphate de farnesyle exerce ses effets en agissant comme substrat pour diverses enzymes de la voie du mévalonate. Il est impliqué dans la synthèse de protéines farnésylées, qui jouent un rôle dans la signalisation et la régulation cellulaires. Le composé cible des enzymes telles que la synthase de pyrophosphate de géranylgéranyle et la kinase du mévalonate, influençant la production de métabolites en aval .
Applications De Recherche Scientifique
Farnesyl thiopyrophosphate has a wide range of scientific research applications, including:
Mécanisme D'action
Farnesyl thiopyrophosphate exerts its effects by acting as a substrate for various enzymes in the mevalonate pathway. It is involved in the synthesis of farnesylated proteins, which play a role in cell signaling and regulation. The compound targets enzymes such as geranylgeranyl pyrophosphate synthase and mevalonate kinase, influencing the production of downstream metabolites .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrophosphate de farnesyle : Structure similaire mais sans l'atome de soufre présent dans le thiopyrophosphate de farnesyle.
Pyrophosphate de géranyle : Un intermédiaire dans la synthèse du thiopyrophosphate de farnesyle, avec une chaîne carbonée plus courte.
Pyrophosphate de géranylgéranyle : Un composé apparenté avec une chaîne carbonée plus longue, impliqué dans des voies biochimiques similaires.
Unicité
Le thiopyrophosphate de farnesyle est unique en raison de la présence de l'atome de soufre, qui confère des propriétés chimiques et une réactivité distinctes par rapport à ses homologues contenant de l'oxygène. Cette singularité le rend précieux dans des applications biochimiques et industrielles spécifiques .
Propriétés
Numéro CAS |
106153-12-2 |
|---|---|
Formule moléculaire |
C15H28O6P2S |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
phosphonooxy-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylphosphinic acid |
InChI |
InChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-24-23(19,20)21-22(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ |
Clé InChI |
MYMLCRQRXFRQGP-YFVJMOTDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CSP(=O)(O)OP(=O)(O)O)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C |
Synonymes |
farnesyl thiodiphosphate farnesyl thiopyrophosphate FsPP cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















